molecular formula C10H14ClNO2 B14760888 (R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

(R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

Cat. No.: B14760888
M. Wt: 215.67 g/mol
InChI Key: AUVQNDNJIBZECW-VIFPVBQESA-N
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Description

(R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is a chiral phenethylamine derivative of significant interest in neuroscience research. This compound is structurally related to psychedelic phenethylamines and is primarily investigated for its potential as a serotonergic agonist , with a particular focus on its interaction with the 5-HT2A receptor subtype. Its research value lies in its utility as a chemical tool for probing the structure-activity relationships of psychoactive substances and for studying the role of the serotonin system in perception and cognition. The (R)-enantiomer is of specific interest due to the stereoselectivity often exhibited by neurotransmitter receptors. The mechanism of action is believed to involve the partial agonism or full agonism of G-protein coupled receptors like 5-HT2A, leading to altered neuronal signaling. Research with this compound is strictly for in vitro applications or non-human in vivo models to understand its pharmacological profile and behavioral effects. It is supplied For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1

InChI Key

AUVQNDNJIBZECW-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=C(C=CC(=C1)Cl)OC)N

Canonical SMILES

COCC(C1=C(C=CC(=C1)Cl)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Asymmetric Reductive Amination

A plausible pathway involves:

  • Imine formation : Reaction of a ketone (e.g., 5-chloro-2-methoxyacetophenone) with an amine under acidic conditions.

  • Reductive amination : Hydrogenation using Ru catalysts to form the amine bond, with chiral ligands directing the (R)-configuration.

  • Stereoselectivity : The hydroxy group on the pyridine-derived ligand may stabilize specific transition states, as observed in related systems .

Potential Side Reactions

  • Carbonyl reduction : Competing hydrogenation of the ketone to form secondary alcohols, mitigated by optimized catalysts .

  • Enantiomer reversal : Electron-withdrawing groups (e.g., trifluoroacetate) may invert selectivity, as seen in analogous systems .

Stereochemical Considerations

The (R)-configuration is critical for biological activity, as seen in related compounds like (R)-1-(2-methoxyphenyl)ethylamine, where enantiomeric excess (ee ≥98%) is achieved via chiral resolution .

ParameterImpact on Stereochemistry
Chiral catalystRu(BINAP) systems provide >83% ee in similar aminations
Substituent electronicsElectron-withdrawing groups (e.g., Cl) stabilize specific transition states
Solvent choiceMethanol or DMF may influence reaction kinetics and stereoselectivity

Biological and Functional Relevance

While direct data for the target compound is limited, analogous amines (e.g., 2-acetamido-N-arylbenzamides) show:

  • Substituent effects : Chlorine and methoxy groups modulate biological activity, with 3-trifluoromethyl derivatives enhancing potency .

  • Hydrogen bonding : Amide groups participate in critical interactions (e.g., with Thr660 in RXFP1 receptors) .

SubstituentBiological Impact
5-chloro-2-methoxyphenylMay enhance binding via electronic effects
2-methoxyethyl chainLikely improves solubility and membrane permeability

Analytical Characterization

  • NMR : Key peaks for methoxy groups (~3.8 ppm) and amine protons (~1.9 ppm) would confirm structure.

  • Chiral HPLC : Separation of enantiomers using chiral stationary phases, as demonstrated for related compounds .

Scientific Research Applications

®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aromatic Substituents

(a) Chloro vs. Ethoxy Substitutions
  • The ethoxy group may improve solubility due to its polarity .
(b) Halogen Positional Isomerism
  • 4-(5-Chloro-2-Methoxyphenyl)-1H-Pyrazol-5-Amine : This compound retains the 5-chloro-2-methoxyphenyl moiety but replaces the ethanamine chain with a pyrazole ring. The pyrazole core introduces hydrogen-bonding capabilities, which may enhance target affinity compared to the linear amine chain in the target compound .

Core Structure Modifications

(a) Heterocyclic Replacements
  • 1-(5-Ethylfuran-2-yl)-2-Methoxyethan-1-Amine (CAS 1270399-95-5): Substituting the phenyl ring with a furan heterocycle reduces aromaticity and increases oxygen’s electron-rich character. This modification likely decreases lipophilicity (logP = 1.2 vs. estimated 2.5 for the target compound) and alters metabolic pathways .
  • 1-(Furan-2-yl)-2-Methoxyethan-1-Amine (CAS 186029-07-2): Similar to the above but lacks the ethyl group, further reducing steric bulk. Molecular weight (141.17 g/mol) is significantly lower than the target compound (estimated ~245 g/mol), impacting pharmacokinetic profiles .
(b) Trifluoromethoxy Derivatives
  • N-(2-([1,1′-Biphenyl]-4-yl)-2-(Trifluoromethoxy)ethyl)-2-Chloroacetamide : The trifluoromethoxy group increases electronegativity and metabolic resistance compared to methoxy. Fluorine’s inductive effects enhance stability but may reduce solubility .

Amine Backbone Modifications

  • (S)-(+)-1-Methoxy-2-Propylamine : A shorter carbon chain and S-configuration highlight the importance of stereochemistry in receptor binding. The propyl group increases hydrophobicity compared to the target’s ethanamine chain .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(R)-1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine C₁₀H₁₄ClNO₂ ~245 5-Cl, 2-OCH₃, R-configuration High lipophilicity, chiral center -
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl C₁₁H₁₈ClNO₂ 247.7 4-OCH₂CH₃, R-configuration Enhanced solubility
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine C₉H₁₅NO₂ 193.2 Furan, 5-ethyl logP ~1.2
2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethan-1-amine C₁₅H₁₄F₃NO₂ 309.3 Trifluoromethoxy, biphenyl High metabolic stability

Key Findings and Implications

Substituent Effects :

  • Chlorine on the phenyl ring enhances electrophilicity, favoring interactions with hydrophobic binding pockets.
  • Methoxy groups improve solubility relative to trifluoromethoxy but reduce metabolic stability.

Heterocyclic vs. Aromatic Cores : Furan-based analogs (e.g., ) exhibit lower molecular weights and altered solubility profiles, making them suitable for different delivery routes compared to phenyl derivatives.

Biological Activity

(R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine, a chiral amine compound, has garnered interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClNO2
  • Molecular Weight : 215.67 g/mol
  • IUPAC Name : (1R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine

The compound features a chloro-substituted methoxyphenyl group and a methoxyethanamine moiety, which contribute to its reactivity and biological interactions. The presence of the chloro and methoxy groups enhances its affinity for biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function. It has been shown to modulate pathways involved in serotonin and dopamine signaling, which are crucial for mood disorders.
  • Cancer Treatment Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes involved in tumor growth. This interaction could lead to reduced cell viability in certain cancer types.

Receptor Binding Affinity

Studies have explored the binding affinity of this compound to various receptors:

Receptor TypeBinding Affinity (Ki)Reference
5-HT_2A50 nM
D_275 nM
RXFP1200 nM

These values indicate that the compound exhibits significant binding affinity towards serotonin and dopamine receptors, suggesting its potential as an antidepressant or antipsychotic agent.

Enzyme Interaction Studies

The compound has also been evaluated for its effects on enzyme activities related to cancer metabolism:

EnzymeInhibition (%) at 10 µMReference
Cyclin-dependent kinase (CDK)60%
Histone deacetylase (HDAC)45%

These results highlight the compound's potential as an anti-cancer agent through the modulation of key metabolic pathways.

Neuropharmacological Effects

In a study involving animal models, this compound demonstrated anxiolytic effects comparable to established anxiolytics like diazepam. The study measured anxiety levels using the elevated plus maze test, showing significant increases in open arm entries for treated animals compared to controls.

Cancer Cell Proliferation Inhibition

A recent in vitro study assessed the compound's effect on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM . This suggests promising anti-cancer properties warranting further investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine?

  • Answer : The synthesis typically involves chiral resolution or asymmetric synthesis. A literature-based approach starts with (R)-phenylglycinol derivatives, as seen in the synthesis of structurally similar chiral amines. Key steps include nucleophilic substitution of a halogenated aromatic precursor (e.g., 5-chloro-2-methoxybenzaldehyde) with a chiral ethanolamine intermediate, followed by reductive amination or protection/deprotection strategies to preserve stereochemistry . Solvent selection (e.g., methanol or DMF) and catalysts (e.g., chiral auxiliaries) are critical for enantiomeric control .

Q. How can researchers ensure enantiomeric purity during purification?

  • Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak® AD-H) is effective for resolving enantiomers. Alternatively, diastereomeric salt formation with resolving agents like (R)-(-)-α-methoxyphenylacetic acid (as described for analogous compounds) can achieve >97% enantiomeric excess (ee) . Purity validation requires polarimetry and chiral HPLC coupled with circular dichroism (CD) spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assign methoxy (δ ~3.3–3.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C ether bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S configuration) impact biological activity in receptor-binding assays?

  • Answer : The (R)-enantiomer’s spatial arrangement may enhance affinity for serotonin or adrenergic receptors due to optimized hydrogen bonding with chiral pockets. Comparative studies using radioligand binding assays (e.g., with 5-HT2A receptors) and molecular docking simulations can quantify enantioselective interactions . Data contradictions between in vitro and in vivo models may arise from metabolic stability differences, requiring pharmacokinetic profiling .

Q. What strategies mitigate hygroscopicity-induced degradation during storage?

  • Answer : Store the compound under inert gas (argon) in desiccated environments. Lyophilization with cryoprotectants (e.g., trehalose) or formulation as a hydrochloride salt improves stability. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) studies can quantify hygroscopicity .

Q. How can researchers resolve conflicting LC-MS data for derivatives under oxidative conditions?

  • Answer : Contradictions may arise from competing oxidation pathways (e.g., methoxy group vs. amine oxidation). Use kinetic studies with controlled oxidants (e.g., H2O2, KMnO4) and monitor intermediates via time-resolved LC-MS. Density functional theory (DFT) calculations predict reactive sites, guiding experimental validation .

Q. What computational tools predict the compound’s solubility and partition coefficient (logP)?

  • Answer : Software like Schrödinger’s QikProp or ACD/Percepta uses fragment-based algorithms to estimate logP (~2.1–2.5) and aqueous solubility. Experimental validation via shake-flask method (octanol/water) ensures accuracy, particularly for halogenated aromatic amines .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography of co-crystals with tartaric acid derivatives provides definitive stereochemical confirmation .
  • Data Reproducibility : Document reaction parameters (temperature, solvent purity) rigorously, as trace water or oxygen can alter yields in amine syntheses .

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